molecular formula C20H26N2O5 B10829738 N-desmethyl-Doxylamine (succinate)

N-desmethyl-Doxylamine (succinate)

Cat. No.: B10829738
M. Wt: 374.4 g/mol
InChI Key: OFYCOMGEUIVSJQ-UHFFFAOYSA-N
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Description

N-desmethyl-Doxylamine (succinate) is a metabolite of the antihistamine doxylamine. It is commonly used in research and pharmaceutical applications. The compound is known for its role in the metabolism of doxylamine, which is widely used as a sedative and antihistamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-desmethyl-Doxylamine (succinate) can be synthesized through the demethylation of doxylamine. The process involves the use of specific reagents and conditions to achieve the desired product. The reaction typically requires a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of N-desmethyl-Doxylamine (succinate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-desmethyl-Doxylamine (succinate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines .

Scientific Research Applications

N-desmethyl-Doxylamine (succinate) has various scientific research applications, including:

Mechanism of Action

N-desmethyl-Doxylamine (succinate) exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound also has anticholinergic properties, which contribute to its sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyl-Doxylamine (succinate) is unique due to its specific metabolic pathway and its role as a metabolite of doxylamine. Its distinct chemical structure and properties make it valuable for research and pharmaceutical applications .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

InChI

InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OFYCOMGEUIVSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O

Origin of Product

United States

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